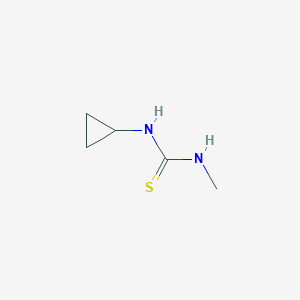
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide, also known as CE-123, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide is believed to exert its effects by modulating the activity of the GABA system in the brain. Specifically, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors.
Biochemical and Physiological Effects:
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including improving cognitive function, reducing anxiety-like behaviors, and increasing GABAergic neurotransmission. Additionally, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its ability to improve cognitive function and reduce anxiety-like behaviors in animal models. However, a limitation of using N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide. One area of interest is further elucidating its mechanism of action, which could lead to the development of more targeted therapies. Additionally, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide could be studied for its potential therapeutic applications in other conditions, such as schizophrenia and epilepsy. Finally, more research could be done to explore the potential side effects of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide and to determine the optimal dosage for therapeutic use.
Synthesemethoden
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with 1-methyl-2-pyrrolidinone to produce 1-(4-chlorophenyl)-2-pyrrolidinone. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride to produce N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, depression, and anxiety. In animal studies, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce anxiety-like behaviors.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-18-9-3-14(4-10-18)11-19(24)22-16-12-20(25)23(13-16)17-7-5-15(21)6-8-17/h3-10,16H,2,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSOSURCMVOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2594157.png)

![1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2594160.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)
![(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594165.png)

![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate](/img/structure/B2594172.png)



![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)